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molecular formula C6H5BrN4 B1344371 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 947248-68-2

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B1344371
M. Wt: 213.03 g/mol
InChI Key: XHBQNLHFUPSZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09227970B2

Procedure details

A mixture of 6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (20.86 g, 97.9 mmol), sodium nitrite (67.6 g, 979 mmol) and benzyltriethylammonium bromide (53.3 g, 196 mmol) in bromoform (1.47 kg, 508 ml, 5.81 mol) was stirred for 30 minutes at 25° C. Then dichloroacetic acid (25.3 g, 16.2 ml, 196 mmol) was added and the mixture was stirred for 20 hours at 25° C. under exclusion of light. 600 ml of water were added to the mixture and stirred for 30 minutes. The mixture was diluted with water and dichloromethane, filtrated over dicalite and the filtrate extracted 3 times with dichloromethane. The organic layers were combined, washed with water, dried over magnesium sulfate, filtrated and evaporated to dryness under reduced pressure. The crude material was purified by flash chromatography in 2 portions over 2×70 g silica columns using dichloromethane/methanol 5% as eluent, affording 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine (7 g, 26%) as light brown solid. Mp.: 201° C. MS: m/z=277.7/279.9 (M+H+).
Quantity
20.86 g
Type
reactant
Reaction Step One
Quantity
67.6 g
Type
reactant
Reaction Step One
Quantity
508 mL
Type
reactant
Reaction Step One
Quantity
53.3 g
Type
catalyst
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([N:8]=[C:9](N)[N:10]=2)[CH:7]=1.N([O-])=O.[Na+].C(Br)(Br)[Br:17].ClC(Cl)C(O)=O>[Br-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O.ClCCl>[Br:17][C:9]1[N:10]=[C:5]2[CH:4]=[CH:3][C:2]([Br:1])=[CH:7][N:6]2[N:8]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
20.86 g
Type
reactant
Smiles
BrC=1C=CC=2N(C1)N=C(N2)N
Name
Quantity
67.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
508 mL
Type
reactant
Smiles
C(Br)(Br)Br
Name
Quantity
53.3 g
Type
catalyst
Smiles
[Br-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Two
Name
Quantity
16.2 mL
Type
reactant
Smiles
ClC(C(=O)O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred for 30 minutes at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 hours at 25° C. under exclusion of light
Duration
20 h
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtrated over dicalite
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted 3 times with dichloromethane
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography in 2 portions over 2×70 g silica columns

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=NN2C(C=CC(=C2)Br)=N1
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 25.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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